Cas no 2305318-47-0 (N-{5-methyl-2-(2,2,2-trifluoroethyl)sulfanylphenyl}prop-2-enamide)

2305318-47-0 structure
Productnaam:N-{5-methyl-2-(2,2,2-trifluoroethyl)sulfanylphenyl}prop-2-enamide
N-{5-methyl-2-(2,2,2-trifluoroethyl)sulfanylphenyl}prop-2-enamide Chemische en fysische eigenschappen
Naam en identificatie
-
- N-{5-methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}prop-2-enamide
- 2305318-47-0
- N-[5-Methyl-2-(2,2,2-trifluoroethylsulfanyl)phenyl]prop-2-enamide
- EN300-26578118
- Z1938259478
- N-[5-Methyl-2-[(2,2,2-trifluoroethyl)thio]phenyl]-2-propenamide
- N-{5-methyl-2-(2,2,2-trifluoroethyl)sulfanylphenyl}prop-2-enamide
-
- Inchi: 1S/C12H12F3NOS/c1-3-11(17)16-9-6-8(2)4-5-10(9)18-7-12(13,14)15/h3-6H,1,7H2,2H3,(H,16,17)
- InChI-sleutel: UUPGWIJFBAGGPQ-UHFFFAOYSA-N
- LACHT: C(NC1=CC(C)=CC=C1SCC(F)(F)F)(=O)C=C
Berekende eigenschappen
- Exacte massa: 275.05916967g/mol
- Monoisotopische massa: 275.05916967g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 4
- Complexiteit: 306
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 54.4Ų
- XLogP3: 3.7
N-{5-methyl-2-(2,2,2-trifluoroethyl)sulfanylphenyl}prop-2-enamide Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26578118-0.05g |
N-{5-methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}prop-2-enamide |
2305318-47-0 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-{5-methyl-2-(2,2,2-trifluoroethyl)sulfanylphenyl}prop-2-enamide Gerelateerde literatuur
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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